Cas no 2172052-57-0 (2-5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile)

2-5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile
- EN300-1598873
- 2-[5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
- 2172052-57-0
-
- インチ: 1S/C11H16N4/c1-8(2)15-11(9-4-3-5-9)10(6-7-12)13-14-15/h8-9H,3-6H2,1-2H3
- InChIKey: ZJVNCZGLNQXDBM-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)C)C(=C(CC#N)N=N1)C1CCC1
計算された属性
- せいみつぶんしりょう: 204.137496527g/mol
- どういたいしつりょう: 204.137496527g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
2-5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1598873-5.0g |
2-[5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172052-57-0 | 5g |
$5429.0 | 2023-06-04 | ||
Enamine | EN300-1598873-1.0g |
2-[5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172052-57-0 | 1g |
$1872.0 | 2023-06-04 | ||
Enamine | EN300-1598873-250mg |
2-[5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172052-57-0 | 250mg |
$1723.0 | 2023-09-23 | ||
Enamine | EN300-1598873-5000mg |
2-[5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172052-57-0 | 5000mg |
$5429.0 | 2023-09-23 | ||
Enamine | EN300-1598873-10000mg |
2-[5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172052-57-0 | 10000mg |
$8049.0 | 2023-09-23 | ||
Enamine | EN300-1598873-2500mg |
2-[5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172052-57-0 | 2500mg |
$3670.0 | 2023-09-23 | ||
Enamine | EN300-1598873-10.0g |
2-[5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172052-57-0 | 10g |
$8049.0 | 2023-06-04 | ||
Enamine | EN300-1598873-0.5g |
2-[5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172052-57-0 | 0.5g |
$1797.0 | 2023-06-04 | ||
Enamine | EN300-1598873-100mg |
2-[5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172052-57-0 | 100mg |
$1648.0 | 2023-09-23 | ||
Enamine | EN300-1598873-1000mg |
2-[5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172052-57-0 | 1000mg |
$1872.0 | 2023-09-23 |
2-5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
2-5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrileに関する追加情報
Comprehensive Overview of 2-5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS No. 2172052-57-0)
The compound 2-5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS No. 2172052-57-0) is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and material science. This molecule features a unique cyclobutyl ring fused with a 1,2,3-triazole core, which is further functionalized with an acetonitrile group. Such structural complexity makes it a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Researchers are particularly interested in its potential applications in drug discovery, given the rising demand for novel heterocyclic compounds with enhanced bioavailability and target specificity.
In recent years, the scientific community has shown a growing interest in 1,2,3-triazole-based compounds due to their remarkable biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a cyclobutyl moiety in 2-5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile further enhances its steric and electronic properties, making it a promising candidate for the development of next-generation therapeutics. This aligns with the current trend of exploring click chemistry derivatives for their modular synthesis and high functional group tolerance, a topic frequently searched in academic and industrial research databases.
The acetonitrile group in this compound also opens avenues for further chemical modifications, such as hydrolysis or reduction, to yield carboxylic acids or amines, respectively. Such versatility is crucial for medicinal chemists aiming to optimize drug-like properties, including solubility and metabolic stability. Moreover, the propan-2-yl (isopropyl) substituent contributes to the lipophilicity of the molecule, a critical factor in drug design for improving membrane permeability. These attributes make 2-5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile a subject of ongoing research in the context of structure-activity relationship (SAR) studies, a hot topic in pharmaceutical sciences.
From a synthetic perspective, the preparation of 2-5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile typically involves cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, which is widely regarded as a cornerstone of click chemistry. This method offers high yields and excellent regioselectivity, making it a preferred choice for industrial-scale production. The compound’s CAS No. 2172052-57-0 serves as a unique identifier in chemical databases, facilitating its procurement and regulatory compliance. As the demand for custom synthesis and building blocks continues to rise, this compound is increasingly listed in catalogs of specialty chemical suppliers.
Beyond pharmaceuticals, 2-5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile has potential applications in material science, particularly in the development of functional polymers and coordination complexes. Its triazole ring can act as a ligand for metal ions, enabling the creation of catalysts or sensors with tailored properties. This versatility resonates with the broader scientific interest in multifunctional materials, a trending topic in nanotechnology and green chemistry. Researchers are also exploring its use in bioorthogonal chemistry, where its reactive handles could enable selective labeling of biomolecules in live cells.
In summary, 2-5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS No. 2172052-57-0) represents a compelling case study in the intersection of synthetic chemistry and applied sciences. Its structural features, combined with the growing emphasis on heterocyclic scaffolds and click chemistry, position it as a valuable asset for researchers addressing contemporary challenges in drug development and material design. As the scientific community continues to uncover its full potential, this compound is poised to play a pivotal role in advancing innovation across multiple disciplines.
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